Fructose

Übersicht

Beschreibung

Fructose, commonly known as fruit sugar, is a simple ketonic monosaccharide found in many plants. It is often bonded to glucose to form the disaccharide sucrose. This compound is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion . It is the sweetest naturally occurring carbohydrate, approximately 1.7 times sweeter than sucrose .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fructose can be prepared by hydrolysis of sucrose in the presence of invertase or dilute sulfuric acid . Another method involves the enzymatic conversion of glucose to this compound using glucose isomerase .

Industrial Production Methods: High this compound syrup can be synthesized from starch or inulin using enzymatic or chemical methods. The conventional approach involves the hydrolysis of starch using amylolytic enzymes and subsequent isomerization of dextrose to this compound by glucose isomerase . High this compound syrup can also be produced from inulin by a single-step method using inulinases, achieving approximately 95% this compound yield .

Analyse Chemischer Reaktionen

Types of Reactions: Fructose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form hydroxymethylfurfural (HMF) under acidic conditions.

Reduction: this compound can be reduced to form sorbitol using hydrogen in the presence of a catalyst.

Substitution: this compound can participate in the Maillard reaction with amino acids, leading to the formation of complex flavor compounds.

Major Products:

Hydroxymethylfurfural (HMF): Formed during the acid-catalyzed dehydration of this compound.

Sorbitol: Produced by the reduction of this compound.

Maillard Reaction Products: Various flavor compounds formed during the reaction with amino acids.

Wissenschaftliche Forschungsanwendungen

Food and Beverage Industry

Functional Attributes:

Fructose is widely utilized in the food and beverage industry due to its unique properties. It enhances sweetness, flavor, and humectancy, contributing to the overall sensory experience of products. High-fructose corn syrup (HFCS), which contains varying percentages of this compound (typically 42% or 55%), is a common sweetener in soft drinks, baked goods, jams, and dairy products .

Health Implications:

Despite its widespread use, high consumption of this compound has been linked to obesity and metabolic disorders. Studies indicate that diets rich in this compound can lead to insulin resistance and increased fat accumulation . However, this compound from natural sources like fruits may have different metabolic effects compared to processed this compound .

| Application | Description | Health Considerations |

|---|---|---|

| Sweetener in beverages | Used extensively in soft drinks and juices | Linked to obesity when consumed excessively |

| Flavor enhancer | Improves taste profiles in various foods | Natural sources are generally healthier |

| Humectant | Retains moisture in baked goods | Excessive intake may lead to metabolic issues |

Medical Applications

Therapeutic Uses:

this compound has been explored for its potential therapeutic benefits. It is used in medical formulations for conditions such as diabetes and chronic alcoholism. Oral this compound preparations (e.g., Laevoral Elixir) are marketed for their advantages over glucose due to differences in metabolism . Intravenous this compound solutions are also available for clinical use.

Metabolic Insights:

Research indicates that this compound metabolism differs significantly from glucose metabolism. This compound is primarily metabolized in the liver through the fructolysis pathway, which bypasses key regulatory steps involved in glucose metabolism. This unique pathway allows for rapid energy production but can also contribute to metabolic disorders if consumed excessively .

Biochemical Research

Sperm Motility:

this compound plays a crucial role in reproductive biology by providing energy for sperm motility. Seminal vesicles secrete this compound into seminal fluid, which is essential for sperm function. The presence of this compound in semen can also be used diagnostically to identify blockages in the reproductive tract .

Energy Metabolism:

In athletic performance, this compound has been shown to support energy metabolism during prolonged exercise. It contributes to glycogen replenishment and provides an additional source of energy when combined with glucose during physical activity .

Case Studies

Case Study 1: this compound in Sports Nutrition

A study examining the effects of carbohydrate intake on athletic performance found that a mixture of glucose and this compound significantly enhanced total carbohydrate oxidation compared to glucose alone. This suggests that combining these sugars can improve endurance performance by maximizing energy availability .

Case Study 2: this compound and Obesity

Research investigating dietary patterns revealed a correlation between high this compound consumption from processed foods and rising obesity rates. The findings highlight the need for public health strategies to address excessive intake of added sugars while promoting natural sources of this compound such as fruits .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Fructose is often compared with other monosaccharides like glucose and galactose, as well as disaccharides like sucrose:

Glucose: Both are monosaccharides, but glucose is an aldohexose, while this compound is a ketohexose.

Galactose: Another monosaccharide, galactose is less sweet than this compound and is primarily found in dairy products.

Sucrose: A disaccharide composed of glucose and this compound.

This compound’s unique properties, such as its high sweetness and different metabolic pathway, make it distinct from other similar compounds.

Biologische Aktivität

Fructose, a simple monosaccharide found naturally in fruits, honey, and root vegetables, plays a significant role in human metabolism. Its unique metabolic pathway distinguishes it from glucose, leading to various biological activities and health implications. This article delves into the biological activity of this compound, focusing on its metabolism, effects on energy balance, immune response, and potential health consequences.

Overview of this compound Metabolism

This compound is primarily metabolized in the liver through a pathway that bypasses the key regulatory step of glycolysis. The enzyme fructokinase C (KHK) catalyzes the phosphorylation of this compound to this compound-1-phosphate (F1P), leading to rapid ATP depletion in liver cells. This process can significantly reduce intracellular ATP levels by 20-60%, which has implications for energy metabolism and signaling pathways in various tissues, including the brain and adipose tissue .

Key Metabolic Pathways

- Glycogen Synthesis : F1P acts as a positive allosteric modulator of glucokinase, promoting glucose uptake and glycogen synthesis in the liver .

- Lipid Metabolism : Excessive this compound intake stimulates de novo lipogenesis (DNL), leading to increased triglyceride levels and contributing to conditions such as non-alcoholic fatty liver disease (NAFLD) .

- Gluconeogenesis : this compound is also converted into glucose and lactate, which can be utilized for energy production or stored as glycogen .

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Location |

|---|---|---|

| Fructokinase C | Converts this compound to F1P | Liver |

| Aldolase B | Cleaves F1P into dihydroxyacetone phosphate and glyceraldehyde | Liver |

| Glucokinase | Facilitates glucose phosphorylation | Liver |

Appetite Regulation

Research indicates that this compound influences appetite regulation differently than glucose. Studies show that this compound consumption can lead to increased food intake due to its impact on hypothalamic signaling pathways. Unlike glucose, which raises ATP levels and suppresses appetite, this compound appears to lower hypothalamic ATP levels, promoting hunger .

Immune Response Activation

This compound has been shown to activate immune responses in various cell types. In vascular endothelial cells, it induces the expression of intercellular adhesion molecules and chemokines, enhancing inflammatory responses. This effect is particularly pronounced under stress conditions, such as heat stress .

Table 2: Effects of this compound on Immune Cells

| Cell Type | Effect of this compound |

|---|---|

| Vascular Endothelial Cells | Increased expression of ICAM-1 |

| Dendritic Cells | Elevated IL-1β and IL-6 secretion |

| T Cells | Enhanced interferon-γ production |

Metabolic Syndrome

High this compound consumption is linked to metabolic syndrome features such as obesity, insulin resistance, and dyslipidemia. Studies have shown that diets high in this compound can rapidly induce these features by promoting hepatic fat accumulation and altering lipid profiles .

Case Studies

- Case Study 1 : A clinical trial involving young adults demonstrated that those consuming high-fructose beverages exhibited increased postprandial triglycerides compared to those consuming glucose-sweetened beverages .

- Case Study 2 : In another study focusing on athletes, this compound was found to impair insulin sensitivity when consumed in moderate amounts over time .

Cancer Metabolism

Emerging research suggests that this compound metabolism may play a role in cancer biology. Tumor cells can utilize this compound for energy production and may engage distinct mechanisms for its metabolism, contributing to tumor growth and angiogenesis .

Eigenschaften

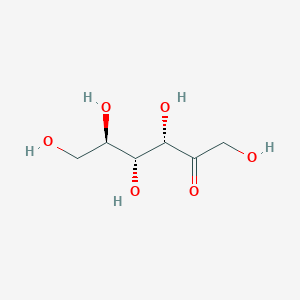

IUPAC Name |

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VRPWFDPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | fructose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fructose | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |

CAS No. |

6347-01-9, 57-48-7, 7660-25-5 | |

| Record name | D-Fructopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6347-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is fructose metabolized differently from glucose?

A1: While both are simple sugars, this compound is metabolized primarily in the liver [], unlike glucose which is utilized by various tissues. This compound is readily converted into glucose, lactate, and fatty acids in the liver [, , ].

Q2: Does this compound directly contribute to fat synthesis in the liver?

A2: Yes, excess this compound consumption can directly increase fat accumulation in the liver, potentially leading to non-alcoholic fatty liver disease (NAFLD) [, , , ]. This is because this compound is efficiently converted to precursors for fat synthesis in the liver [].

Q3: Does this compound affect insulin sensitivity?

A3: Studies suggest that high this compound intake can lead to decreased insulin sensitivity, a key factor in developing type 2 diabetes [, , ]. This is attributed to this compound's unique metabolic pathway and its impact on liver function [, ].

Q4: What is the role of this compound 2,6-bisphosphate in this compound metabolism?

A4: this compound 2,6-bisphosphate is a crucial regulator of this compound metabolism, particularly in gluconeogenesis []. It inhibits this compound 1,6-bisphosphatase, an enzyme crucial for glucose production, and stimulates pyrophosphate:this compound 6-phosphate phosphotransferase, influencing the balance between this compound 1,6-bisphosphate and this compound 6-phosphate [].

Q5: Are there alternative pathways for this compound metabolism in bacteria?

A5: Yes, research on Bacillus subtilis indicates the existence of two pathways for this compound metabolism, one involving this compound phosphotransferase and another using fructokinase []. Additionally, studies on Spirillum itersonii found that it utilizes a carrier-mediated transport system for this compound uptake, followed by its catabolism through the glycolytic pathway [].

Q6: What is hereditary this compound intolerance (HFI)?

A6: HFI is a rare genetic disorder caused by a deficiency in the enzyme aldolase B, preventing the proper breakdown of this compound [, ]. This leads to the accumulation of toxic metabolites, causing symptoms like nausea, vomiting, and liver damage upon this compound ingestion [, ].

Q7: How is HFI diagnosed and managed?

A7: HFI diagnosis involves genetic testing and monitoring symptoms after this compound ingestion. Treatment primarily focuses on a strict this compound, sucrose, and sorbitol-free diet [].

Q8: Can this compound be malabsorbed even without HFI?

A8: Yes, this compound malabsorption occurs when the capacity of the transporter protein GLUT5, responsible for this compound absorption in the small intestine, is overwhelmed []. This can lead to gastrointestinal symptoms like bloating, cramps, and diarrhea [].

Q9: How does this compound feeding affect rats?

A9: Studies show that this compound feeding in rats can lead to various metabolic disturbances, including:

- Hyperglycemia and Insulin Resistance: this compound can disrupt glucose homeostasis, leading to elevated blood sugar levels and decreased insulin sensitivity [, , , , ].

- Dyslipidemia: Excess this compound can elevate blood triglyceride levels, potentially contributing to cardiovascular disease [, , , , ].

- Hepatic Steatosis: this compound promotes fat accumulation in the liver, increasing the risk of NAFLD [, , , ].

- Oxidative Stress: this compound metabolism can generate reactive oxygen species, leading to oxidative stress and cellular damage [, ].

Q10: Does this compound consumption impact specific tissues differently?

A10: Yes, this compound consumption has been shown to have depot-specific effects on adipose tissue development and lipoprotein lipase activity in rats []. For instance, this compound consumption has been linked to hyperplasia and hypertrophy in retroperitoneal and dorsal fat pads, while epididymal fat pads remained relatively unaffected [].

Q11: How can this compound consumption be measured?

A11: Apart from dietary recall and food diaries, researchers use biomarkers like urinary sucrose and this compound levels to estimate this compound consumption []. These biomarkers offer a more objective measure of this compound intake [].

Q12: Can this compound metabolism be studied in vitro?

A12: Yes, researchers use various in vitro models, such as isolated perfused pancreas [] and liver cells (HepG2) [], to study specific aspects of this compound metabolism and its effects on cellular function.

Q13: What is the role of NMR spectroscopy in this compound research?

A13: 31P-NMR spectroscopy has been instrumental in identifying transient intermediates in the this compound 2,6-bisphosphatase reaction, providing insights into its reaction mechanism [].

Q14: Can this compound be used in fermentation processes?

A14: Yes, certain yeast strains, like Saccharomyces cerevisiae ATCC 36858 and 36859, exhibit selective fermentation of this compound, enabling the production of concentrated this compound syrups and ethanol [, ]. This highlights the potential of utilizing this compound-rich feedstocks for biofuel production.

Q15: Does this compound affect starch properties?

A15: Research indicates that sugars, including this compound, influence the gelatinization and retrogradation of starches like corn and tapioca starch []. The presence of sugars generally increases the gelatinization temperatures and enthalpy of starches [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.